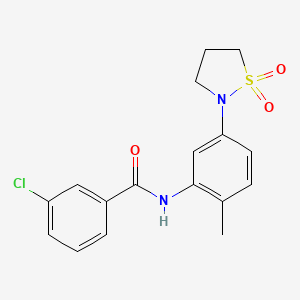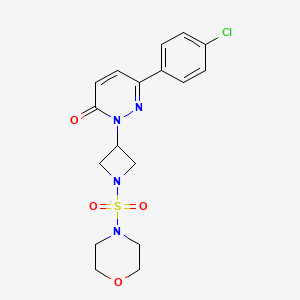
6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one, also known as AZD6738, is a small molecule inhibitor of the enzyme ataxia-telangiectasia and Rad3-related protein (ATR). ATR is a protein kinase that plays a crucial role in the DNA damage response pathway, which is activated when DNA is damaged by various agents, including radiation and chemotherapeutic drugs. AZD6738 has been studied extensively for its potential application in cancer treatment, as it has been shown to enhance the efficacy of DNA-damaging agents in preclinical studies.
Mechanism Of Action
6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one is a selective inhibitor of ATR, which prevents the activation of the DNA damage response pathway. When DNA is damaged, ATR is activated and phosphorylates a number of downstream targets, including checkpoint kinase 1 (CHK1), which in turn activates cell cycle checkpoints and DNA repair mechanisms. Inhibition of ATR prevents the activation of CHK1 and other downstream targets, leading to cell death in cancer cells that are reliant on the DNA damage response pathway for survival.
Biochemical and Physiological Effects:
6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one has been shown to enhance the efficacy of DNA-damaging agents in preclinical studies. In vitro studies have demonstrated that 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one enhances the cytotoxicity of ionizing radiation and several chemotherapeutic drugs, including gemcitabine, cisplatin, and topotecan. In vivo studies have also shown that 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one enhances the antitumor activity of these agents in mouse models of cancer.
Advantages And Limitations For Lab Experiments
One advantage of 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one is its selective inhibition of ATR, which makes it a promising target for cancer therapy. However, one limitation is that it may not be effective in all types of cancer. Additionally, the efficacy of 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one may be limited by the development of resistance, which has been observed in some preclinical studies.
Future Directions
There are several future directions for the study of 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one. One potential application is in combination with immunotherapy, as ATR inhibition has been shown to enhance the antitumor immune response in preclinical studies. Additionally, the development of biomarkers to identify patients who are most likely to benefit from 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one could improve its clinical efficacy. Finally, the development of more potent and selective ATR inhibitors could further improve the therapeutic potential of this class of drugs.
Synthesis Methods
The synthesis of 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one has been described in several publications. In brief, the synthesis involves the reaction of 4-chlorophenylhydrazine with ethyl 2-(bromomethyl)acrylate to form the intermediate 4-chlorophenylhydrazine diethyl (2-methyl-2-propenyl)phosphonate. This intermediate is then reacted with 2-(methylsulfonyl)ethanol and morpholine to form the final product, 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one.
Scientific Research Applications
6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one has been extensively studied for its potential application in cancer treatment. ATR is a key regulator of the DNA damage response pathway, which is activated when DNA is damaged by various agents, including radiation and chemotherapeutic drugs. Inhibition of ATR has been shown to enhance the efficacy of DNA-damaging agents in preclinical studies, making it a promising target for cancer therapy.
properties
IUPAC Name |
6-(4-chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S/c18-14-3-1-13(2-4-14)16-5-6-17(23)22(19-16)15-11-21(12-15)27(24,25)20-7-9-26-10-8-20/h1-6,15H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIARCHDRVSFHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-[1-(morpholine-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B2674016.png)

![3-(3,4-Dimethoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2674021.png)
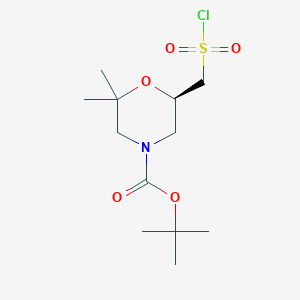

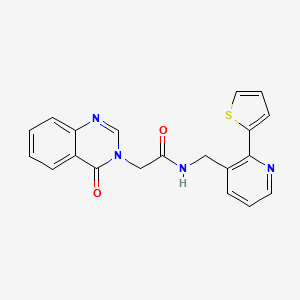
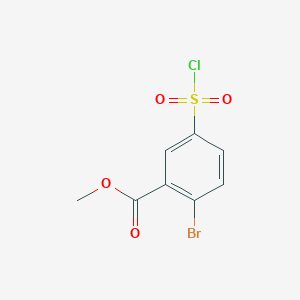
![N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2674026.png)

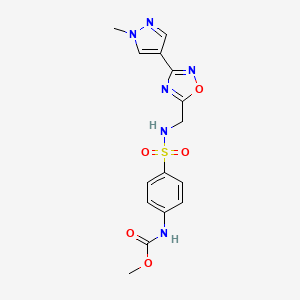
![5-Hydroxy-7-(o-tolyl)-5-(p-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2674031.png)
![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2674035.png)
![dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2674036.png)
